Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid
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Overview
Description
Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid is a bicyclic organic compound with the molecular formula C8H10O4. It is characterized by a unique bicyclo[3.1.0]hexane core structure, which imparts distinct chemical and physical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptor subtypes
Mode of Action
It’s possible that the compound interacts with its targets in a manner similar to other bicyclic structures, which often involve non-covalent interactions . More research is required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Bicyclic structures like this one are often incorporated into bio-active compounds, suggesting they may play a role in various biochemical pathways
Result of Action
Similar compounds have been observed to induce apoptosis in certain cell lines . More research is needed to understand the specific effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexane-1,5-dicarboxylic acid typically involves the [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process, followed by various derivatization steps to introduce the carboxylic acid groups .
Industrial Production Methods
While specific industrial production methods for bicyclo[31This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, providing conformational rigidity and enhancing binding affinity to target proteins.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the design of drugs with improved selectivity and reduced off-target effects.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure, offering different chemical properties and reactivity.
Cyclohexane: A monocyclic analog that lacks the conformational rigidity of bicyclo[3.1.0]hexane-1,5-dicarboxylic acid.
Uniqueness
This compound is unique due to its conformational rigidity, which provides distinct advantages in drug design and material science. Its ability to tightly bind to target proteins and resist metabolic degradation makes it a valuable compound in various research applications .
Properties
IUPAC Name |
bicyclo[3.1.0]hexane-1,5-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-5(10)7-2-1-3-8(7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRFMOJKZTZIAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(C1)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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